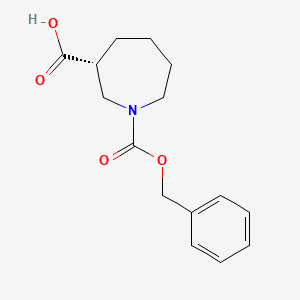
(R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is a chiral compound that belongs to the class of azepane derivatives. Azepane, a seven-membered nitrogen-containing heterocycle, is known for its versatility in organic synthesis and pharmaceutical applications. The benzyloxycarbonyl group attached to the nitrogen atom and the carboxylic acid group at the third position make this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced at the third position through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the azepane ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted azepane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential as a scaffold for drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Medicine
In medicine, derivatives of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid are explored for their therapeutic potential, particularly in the treatment of neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and catalysts.
Mécanisme D'action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can enhance binding affinity, while the azepane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
®-1-((Benzyloxy)carbonyl)hexahydroazepine-3-carboxylic acid: A hydrogenated version of the azepane derivative.
®-1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid: A positional isomer with the carboxylic acid group at the second position.
Uniqueness
®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the azepane ring, benzyloxycarbonyl group, and carboxylic acid group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
(3R)-1-phenylmethoxycarbonylazepane-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13-8-4-5-9-16(10-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1 |
Clé InChI |
FDYFMLIBIVYNOU-CYBMUJFWSA-N |
SMILES isomérique |
C1CCN(C[C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


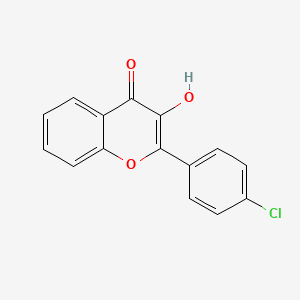
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)


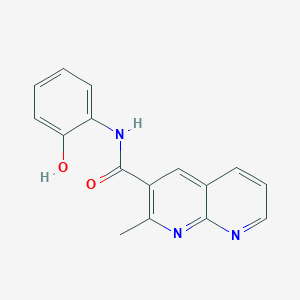

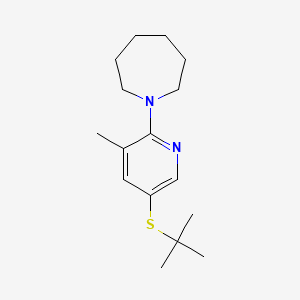
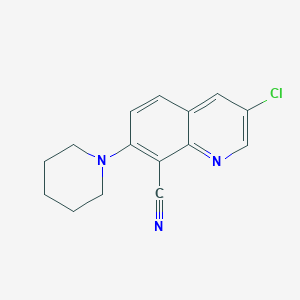
![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)

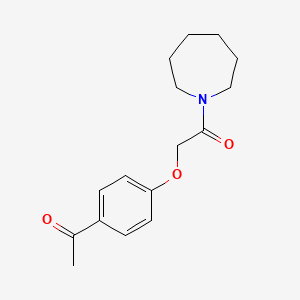


![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)
